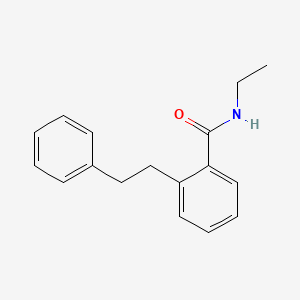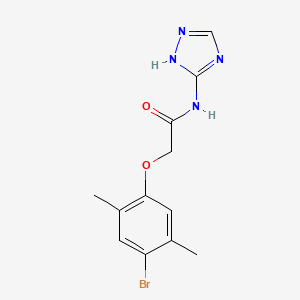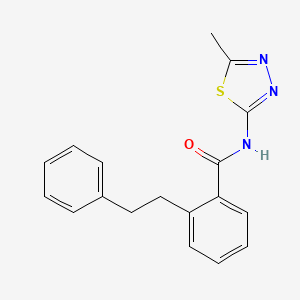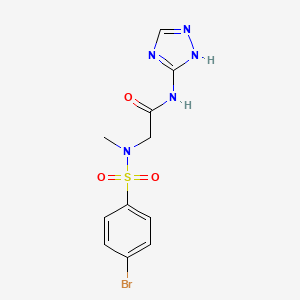![molecular formula C25H18N4O2S B3499115 N~1~-(4-Phenyl-1,3-thiazol-2-YL)-2-[4-(2-quinoxalinyl)phenoxy]acetamide](/img/structure/B3499115.png)
N~1~-(4-Phenyl-1,3-thiazol-2-YL)-2-[4-(2-quinoxalinyl)phenoxy]acetamide
説明
N~1~-(4-Phenyl-1,3-thiazol-2-YL)-2-[4-(2-quinoxalinyl)phenoxy]acetamide is a synthetic organic compound that features a thiazole ring, a quinoxaline moiety, and a phenoxyacetamide group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Phenyl-1,3-thiazol-2-YL)-2-[4-(2-quinoxalinyl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea and an α-haloketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the thiazole and quinoxaline moieties with the phenoxyacetamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反応の分析
Types of Reactions
N~1~-(4-Phenyl-1,3-thiazol-2-YL)-2-[4-(2-quinoxalinyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N1-(4-Phenyl-1,3-thiazol-2-YL)-2-[4-(2-quinoxalinyl)phenoxy]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and
特性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-quinoxalin-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S/c30-24(29-25-28-23(16-32-25)17-6-2-1-3-7-17)15-31-19-12-10-18(11-13-19)22-14-26-20-8-4-5-9-21(20)27-22/h1-14,16H,15H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEOQYBRBYQJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3499040.png)

![2-[(5-Bromonaphthalene-1-carbonyl)amino]benzoic acid](/img/structure/B3499044.png)
![N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B3499055.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B3499061.png)

![5-chloro-2-methoxy-N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3499089.png)

![3-[1-{[(4-tert-butylphenyl)carbonyl]amino}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3499104.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3499111.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B3499129.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3499135.png)
